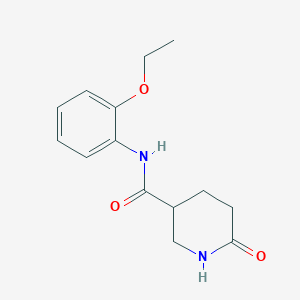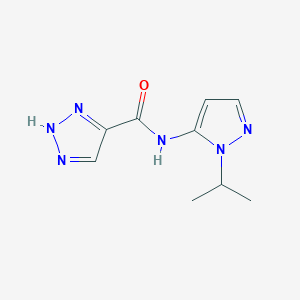![molecular formula C10H17N3O B6642592 N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPEB and is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, the mitogen-activated protein kinase pathway, and the cyclic adenosine monophosphate pathway. These signaling pathways are involved in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a cellular mechanism that is involved in learning and memory. It has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has been shown to have potential neuroprotective effects and to reduce the neuronal damage caused by various insults, including ischemia and oxidative stress.
Advantages and Limitations for Lab Experiments
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has several advantages for lab experiments. It is a selective agonist of mGluR5, which allows for the specific activation of this receptor without affecting other receptors. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, it has been shown to have potential off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide in scientific research. One potential direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to investigate its potential neuroprotective effects and to elucidate its mechanism of action. Finally, there is potential for the development of new compounds that are based on the structure of N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide and that have improved solubility and selectivity for mGluR5.
Synthesis Methods
The synthesis of N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 1-bromo-2-butanol in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to obtain the final product.
Scientific Research Applications
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has been extensively used in scientific research for its potential applications in various fields. This compound is commonly used as a pharmacological tool to study the role of mGluR5 in various physiological processes. It has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
properties
IUPAC Name |
N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-4-10(14)11-6-5-9-7-12-13(2)8-9/h7-8H,3-6H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAATQRFARCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)

![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)

![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)

![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)


![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)